molecular formula C10H13NO2 B6255208 2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine CAS No. 1357363-18-8

2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine

Cat. No.: B6255208
CAS No.: 1357363-18-8
M. Wt: 179.2
InChI Key:
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Description

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzodioxin and contains an amine group, making it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-benzodioxin-6-amine as the starting material.

  • Reduction Reaction: The starting material undergoes a reduction reaction using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) as the solvent.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction processes to ensure high yield and purity. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be further reduced to form other derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of other reduced derivatives.

  • Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-amine

  • 2,2-Dimethyl-1,3-benzodioxin-6-amine

  • 1,4-Benzodioxin, 2,3-dihydro-

Properties

CAS No.

1357363-18-8

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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